An In-depth Technical Guide to N-(4-Bromo-2-fluorobenzyl)butan-1-amine
An In-depth Technical Guide to N-(4-Bromo-2-fluorobenzyl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-Bromo-2-fluorobenzyl)butan-1-amine, a compound of interest in medicinal chemistry and organic synthesis. While a specific CAS number for this molecule is not widely cataloged, this document outlines its structure, a reliable synthetic route, its predicted physicochemical properties, and its potential applications, particularly in the realm of drug discovery.
Compound Identification and Structure
N-(4-Bromo-2-fluorobenzyl)butan-1-amine is a secondary amine featuring a substituted benzyl group attached to a butyl chain. The core structure consists of a benzene ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position. This substituted phenyl group is connected via a methylene bridge to the nitrogen atom of a butan-1-amine.
The unique combination of a lipophilic butyl group, a flexible benzyl linker, and the electronically distinct bromo- and fluoro-substituents on the aromatic ring makes this compound a valuable building block for creating diverse molecular architectures.
Caption: Proposed workflow for the synthesis of N-(4-Bromo-2-fluorobenzyl)butan-1-amine via reductive amination.
Detailed Experimental Protocol
Materials:
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4-Bromo-2-fluorobenzaldehyde
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Butan-1-amine (n-Butylamine)
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Sodium Borohydride (NaBH₄)
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Methanol (anhydrous)
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Ethyl Acetate
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Deionized Water
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Saturated Sodium Chloride solution (Brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
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Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
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Imine Formation: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol. To this solution, add butan-1-amine (1.1 eq) dropwise at room temperature with continuous stirring. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. Control the rate of addition to manage any effervescence.
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Reaction Monitoring: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC.
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Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x).
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Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-Bromo-2-fluorobenzyl)butan-1-amine.
Reaction Mechanism
The reductive amination proceeds in two main stages:
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Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (butan-1-amine) on the electrophilic carbonyl carbon of the aldehyde (4-bromo-2-fluorobenzaldehyde). This is followed by a proton transfer and subsequent dehydration to form a Schiff base, or imine. [1]2. Reduction: The imine is then reduced to the secondary amine by the hydride reducing agent (sodium borohydride). The hydride ion attacks the electrophilic carbon of the C=N double bond. [2]
Caption: Conceptual mechanism of reductive amination.
Physicochemical Properties
The exact physicochemical properties of N-(4-Bromo-2-fluorobenzyl)butan-1-amine have not been extensively reported. However, based on its structure and data from analogous compounds, the following properties can be estimated:
| Property | Estimated Value | Reference/Justification |
| Molecular Formula | C₁₁H₁₅BrFN | Based on structure |
| Molecular Weight | 260.15 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Common for secondary amines [3] |
| Boiling Point | > 250 °C | Expected to be higher than N-benzylbutan-1-amine due to higher molecular weight |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | Typical for organic amines |
| LogP | ~3.5 - 4.5 | Estimated based on the presence of a butyl chain and a brominated aromatic ring |
Applications in Drug Discovery and Development
The incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological properties. [4][5][6][7]
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Fluorine: The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites of enzymatic oxidation. It can also increase binding affinity to target proteins through favorable electrostatic interactions and alter the pKa of nearby functional groups. [7][8]* Bromine: The bromine atom can act as a bulky substituent to probe steric pockets in binding sites and can also participate in halogen bonding, a non-covalent interaction that can enhance ligand-protein binding. Furthermore, the bromo-substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecules. [9] Given these properties, N-(4-Bromo-2-fluorobenzyl)butan-1-amine is a promising scaffold and intermediate for the synthesis of novel bioactive compounds. It can serve as a key building block in the development of new therapeutic agents targeting a wide range of diseases, including those affecting the central nervous system, inflammatory disorders, and oncology. [4][8][10]
Caption: Role of N-(4-Bromo-2-fluorobenzyl)butan-1-amine as a versatile scaffold in drug discovery.
Safety and Handling
While specific toxicity data for N-(4-Bromo-2-fluorobenzyl)butan-1-amine is not available, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
N-(4-Bromo-2-fluorobenzyl)butan-1-amine is a valuable chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis can be reliably achieved through reductive amination. The presence of fluoro- and bromo-substituents, combined with a flexible alkyl-aryl amine structure, makes it an attractive starting point for the development of novel compounds with tailored biological activities. This guide provides a foundational understanding and a practical synthetic protocol to aid researchers in utilizing this compound in their scientific endeavors.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]
